2,3-Dimethylhexane
Overview
Description
2,3-Dimethylhexane is a branched alkane with the molecular formula C₈H₁₈. It is one of the structural isomers of octane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the hexane chain. This compound is a colorless liquid at room temperature and is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylhexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups using a Friedel-Crafts alkylation reaction. This reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl₃), and occurs under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful compounds, including branched alkanes like this compound. The catalytic cracking process is carried out at high temperatures and pressures in the presence of a catalyst, such as zeolites .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylhexane primarily undergoes reactions typical of alkanes, including:
Combustion: Complete combustion of this compound in the presence of oxygen produces carbon dioxide and water.
Halogenation: This compound can undergo halogenation reactions, where halogens (e.g., chlorine or bromine) replace hydrogen atoms in the presence of light or heat.
Cracking: Under high temperatures, this compound can be cracked into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl₂ or Br₂) and UV light or heat.
Cracking: Requires high temperatures and a catalyst.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Various halogenated derivatives of this compound.
Cracking: Smaller hydrocarbons, such as methane, ethane, and propane.
Scientific Research Applications
2,3-Dimethylhexane is utilized in various scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its effects on biological membranes and its potential as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Employed as a solvent and a starting material for the synthesis of other organic compounds
Mechanism of Action
As an alkane, 2,3-Dimethylhexane primarily interacts with other molecules through van der Waals forces. Its non-polar nature makes it an effective solvent for non-polar substances. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. detailed studies on its specific molecular targets and pathways are limited .
Comparison with Similar Compounds
2,3-Dimethylhexane is similar to other branched alkanes, such as:
- 2,2-Dimethylhexane
- 3,3-Dimethylhexane
- 2,4-Dimethylhexane
Uniqueness: The unique positioning of the methyl groups in this compound affects its physical and chemical properties, such as boiling point and reactivity, distinguishing it from its isomers. For example, this compound has a different boiling point compared to 2,2-Dimethylhexane due to the difference in molecular structure .
Properties
IUPAC Name |
2,3-dimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-6-8(4)7(2)3/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPOLSKBTUYKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862240 | |
Record name | 2,3-Dimethylhexane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,3-Dimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14615 | |
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Vapor Pressure |
23.4 [mmHg] | |
Record name | 2,3-Dimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14615 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
584-94-1 | |
Record name | (±)-2,3-Dimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74170 | |
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Record name | 2,3-Dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.681 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical and chemical properties of 2,3-Dimethylhexane?
A1: this compound is a branched alkane with the molecular formula C8H18. Its molecular weight is 114.23 g/mol. Key physical properties include its boiling point, melting point, density, and refractive index, all of which have been meticulously determined at various temperatures. []
Q2: How does the structure of this compound relate to its properties, particularly its fluorescence lifetime?
A2: Research indicates that increasing the branching in alkane molecules like this compound correlates with an increase in the non-activated decay pathway of its fluorescence lifetime. This non-activated decay is primarily attributed to intersystem crossing, leading to the formation of radical intermediates through C-H or C-C bond rupture. Conversely, the temperature-dependent decay, identified as internal conversion, is linked to molecular elimination reactions, predominantly of H2. []
Q3: Can you elaborate on the use of molecular descriptors in understanding the properties of this compound?
A3: Yes, molecular descriptors derived from graph theory, specifically "graph valence shells," have been used to characterize this compound. These descriptors, based on the count of valence shells for vertices in molecular graphs, offer insights into the structural features of the molecule. Notably, a relationship exists between these descriptors and the path numbers of the molecular graph, particularly for paths of length two. This approach has proven valuable in predicting properties like boiling point, entropy, and density of various molecules, including isomers of octane. []
Q4: Has this compound been studied in the context of enantiomeric separation?
A4: Absolutely. this compound, being chiral, presents a challenge in enantiomeric separation due to the lack of functional groups. Gas chromatographic enantioseparation has been achieved using modified cyclodextrins as chiral selectors. The effectiveness of separation is heavily influenced by the cyclodextrin's substitution pattern and cavity size. Notably, complete enantioselectivity loss is observed when linear dextrins ("acyclodextrins") are used instead, highlighting the potential role of molecular inclusion in the enantiorecognition process. []
Q5: Are there any studies on the solubility of this compound in supercritical fluids?
A5: Yes, the solubility of this compound in supercritical carbon dioxide has been investigated. Researchers observed the presence of crossover pressures for this solute at specific temperatures. The mole fraction solubilities were effectively correlated using the Adachi and Lu equation for each isotherm studied. []
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